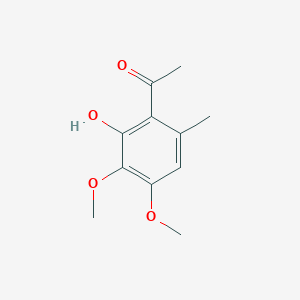
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone can be synthesized through the reaction of acetyl chloride with 3,4,5-trimethoxytoluene in the presence of aluminum chloride as a catalyst . The reaction is typically carried out in ethyl ether at room temperature or in refluxing methylene chloride, yielding the desired product with a moderate yield of 67% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process mentioned above can be scaled up for larger production. The use of common reagents and relatively mild reaction conditions makes it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Applications De Recherche Scientifique
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3.4-Dimethoxy-2-hydroxy-6-methylacetophenone involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of hydroxyl and methoxy groups, which can scavenge free radicals and inhibit oxidative stress . Additionally, its potential anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone
- 3,4-Dimethoxyacetophenone
- 4-Hydroxy-3-methylacetophenone
Uniqueness
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and hydroxyl groups enhances its antioxidant properties, making it a valuable compound for research in various fields .
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-6-5-8(14-3)11(15-4)10(13)9(6)7(2)12/h5,13H,1-4H3 |
Clé InChI |
CLBDCDJWWOVREB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)C)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















